6-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine core, which is a common scaffold in medicinal chemistry due to its diverse biological activities. The presence of trifluoromethyl and pyridinyl groups further enhances its chemical properties, making it a valuable candidate for drug development and other applications.
Mechanism of Action
Target of Action
Similar compounds have been found to targetfibroblast growth factor receptors (FGFRs) and Cyclin-dependent kinase 2 (CDK2) . FGFRs and CDK2 play crucial roles in cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Compounds with similar structures have been shown to inhibit fgfrs and cdk2 . Inhibition of these targets can lead to altered cell cycle progression, apoptosis induction, and inhibition of cell proliferation .
Biochemical Pathways
The compound likely affects the FGFR signaling pathway and the CDK2/cyclin A2 pathway . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of these pathways is associated with the progression and development of several cancers .
Pharmacokinetics
Similar compounds have been evaluated for their cytotoxicity on human cells . The results indicate that these compounds are non-toxic to human cells , suggesting good bioavailability.
Result of Action
The compound’s action likely results in the inhibition of cell proliferation, induction of apoptosis, and significant alteration in cell cycle progression . Similar compounds have shown potent cytotoxic activities against various cell lines .
Action Environment
The efficacy of similar compounds has been evaluated under various conditions, suggesting that environmental factors may play a role .
Biochemical Analysis
Biochemical Properties
Therefore, it is difficult to elaborate on the role of this product in biochemical reactions .
Temporal Effects in Laboratory Settings
There is no available information on the changes in the effects of 6-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported in the literature . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
There is no available information on how this compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-(trifluoromethyl)pyridin-2-amine with piperazine under controlled conditions to form an intermediate. This intermediate is then reacted with pyrimidine-2,4-dione under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and high-throughput screening to identify the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
6-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another pyrimidine derivative with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
2-(Pyridin-2-yl)pyrimidine: Exhibits a range of pharmacological activities, including antifibrotic and antimicrobial effects.
Uniqueness
6-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable candidate for drug development, as it can potentially improve the pharmacokinetic properties of therapeutic agents .
Properties
IUPAC Name |
6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5O2/c15-14(16,17)9-1-2-10(18-8-9)21-3-5-22(6-4-21)11-7-12(23)20-13(24)19-11/h1-2,7-8H,3-6H2,(H2,19,20,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGZNTVHODMRIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C3=CC(=O)NC(=O)N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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